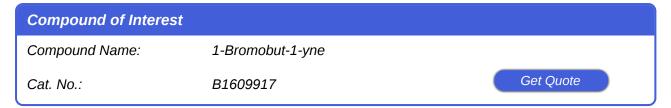


An In-depth Technical Guide to the Synthesis of 1-Bromobut-1-yne

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of **1-bromobut-1-yne**, a valuable reagent in organic synthesis. The document details the most effective synthetic methodologies, complete with experimental protocols and quantitative data. Furthermore, it includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

1-Bromobut-1-yne is a key building block in organic chemistry, utilized in a variety of coupling reactions and as a precursor for more complex molecular architectures. Its synthesis from the readily available starting material, but-1-yne, can be achieved through several pathways. This guide will focus on the most prominent and efficient methods: a modern DBU-mediated bromination, a silver-catalyzed approach, and the traditional deprotonation-bromination sequence.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **1-bromobut-1-yne** is presented below.[1]



Property	Value	Reference
Molecular Formula	C4H5Br	[1]
Molecular Weight	132.99 g/mol	[1]
CAS Number	50405-39-5	[1]
Boiling Point	104.3 °C at 760 mmHg (Predicted)	
Density	1.461 g/cm³ (Predicted)	
Refractive Index	1.4704 (20 °C) (Predicted)	
1H NMR	See Spectroscopic Data section	
13C NMR	See Spectroscopic Data section	
IR Spectrum	See Spectroscopic Data section	_
Mass Spectrum	See Spectroscopic Data section	_

Synthetic Methodologies DBU-Mediated Bromination of But-1-yne with NBromosuccinimide (NBS)

This modern approach offers a facile and highly efficient route to **1-bromobut-1-yne** under mild, metal-free conditions with a short reaction time.[1][2][3] The reaction is mediated by the non-nucleophilic strong base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

The reaction proceeds through the activation of N-bromosuccinimide (NBS) by DBU, which increases the electrophilicity of the bromine atom. DBU also acts as a base to deprotonate the terminal alkyne, but-1-yne, forming the but-1-yn-1-ide anion. This anion then attacks the activated bromine source to yield the desired **1-bromobut-1-yne**.[1]



To a solution of but-1-yne (1.0 mmol) in acetonitrile (2.0 mL) is added N-bromosuccinimide (NBS) (1.1 mmol, 195.8 mg) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 mmol, 0.164 mL). The reaction mixture is stirred at room temperature for a short period (typically 1-5 minutes). Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with water (3 x 10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash chromatography on silica gel (petroleum ether as eluant) to afford **1-bromobut-1-yne**.[4]

Reactant/Reagent	Molar Equiv.	Amount
But-1-yne	1.0	(e.g., 54.1 mg)
N-Bromosuccinimide (NBS)	1.1	195.8 mg
DBU	1.1	0.164 mL
Acetonitrile	-	2.0 mL
Yield	-	Good to excellent

Note: While the specific yield for but-1-yne is not provided in the reference, analogous terminal alkynes afford yields in the range of 85-99%.[1]

Silver-Catalyzed Bromination of But-1-yne with N-Bromosuccinimide (NBS)

This method is another highly effective approach that utilizes a catalytic amount of a silver salt, typically silver nitrate (AgNO₃), to promote the bromination of terminal alkynes with NBS.

The silver(I) ion is believed to act as a Lewis acid, coordinating to the alkyne and increasing its reactivity towards electrophilic attack by NBS.

To a solution of but-1-yne (1.0 mmol) and N-bromosuccinimide (1.1 mmol) in a suitable solvent (e.g., acetone or acetonitrile) is added a catalytic amount of silver nitrate (e.g., 0.1 mmol). The reaction is stirred at room temperature until completion (monitored by TLC). The work-up and purification would be similar to the DBU-mediated method, involving extraction and column chromatography.



Reactant/Reagent	Molar Equiv.
But-1-yne	1.0
N-Bromosuccinimide (NBS)	1.1
Silver Nitrate (AgNO₃)	0.1
Yield	-

Deprotonation with n-Butyllithium followed by Bromination

This is the traditional and a very reliable method for the synthesis of 1-bromoalkynes. It involves the deprotonation of the terminal alkyne with a strong organolithium base, followed by quenching the resulting lithium acetylide with an electrophilic bromine source.

n-Butyllithium (n-BuLi) is a very strong base that readily deprotonates the terminal C-H bond of but-1-yne to form lithium but-1-yn-1-ide. This organolithium species is a potent nucleophile that reacts with elemental bromine (Br₂) to give **1-bromobut-1-yne**.

A solution of but-1-yne (1.0 mmol) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). To this solution is added n-butyllithium (1.05 mmol, typically as a solution in hexanes) dropwise, and the mixture is stirred for a period of time (e.g., 30-60 minutes) at this temperature. A solution of bromine (1.1 mmol) in anhydrous THF is then added dropwise. After the addition is complete, the reaction is allowed to warm to room temperature. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The product is then purified by distillation or column chromatography.



Reactant/Reagent	Molar Equiv.
But-1-yne	1.0
n-Butyllithium (n-BuLi)	1.05
Bromine (Br ₂)	1.1
Yield	-

Visualizations Signaling Pathways and Experimental Workflows

Caption: Overview of synthetic pathways to **1-bromobut-1-yne**.

Caption: Experimental workflow for the DBU-mediated synthesis.

Conclusion

The synthesis of **1-bromobut-1-yne** can be accomplished through various effective methods. For researchers seeking a rapid, high-yielding, and metal-free procedure, the DBU-mediated bromination with NBS is a highly recommended approach. The silver-catalyzed method also offers an efficient alternative under mild conditions. The traditional deprotonation with n-butyllithium followed by bromination remains a robust and reliable, albeit more stringent, method. The choice of synthetic route will depend on the specific requirements of the research, including available reagents, scale, and desired purity.

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